molecular formula C19H29N3O3 B14782926 benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate

benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate

Cat. No.: B14782926
M. Wt: 347.5 g/mol
InChI Key: ADTUBXKEEPWEGI-UHFFFAOYSA-N
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Description

(S)-Benzyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(ethyl)carbamate is a complex organic compound that features a piperidine ring, an aminopropanoyl group, and a benzyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of the Aminopropanoyl Group: This step involves the reaction of the piperidine derivative with an aminopropanoyl chloride under basic conditions to form the aminopropanoyl-piperidine intermediate.

    Formation of the Benzyl Carbamate Moiety: The final step involves the reaction of the aminopropanoyl-piperidine intermediate with benzyl chloroformate in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(ethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl carbamate moiety or the aminopropanoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

(S)-Benzyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(ethyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (S)-Benzyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(ethyl)carbamate: The enantiomer of the compound with different stereochemistry.

    N-Benzylpiperidine: A simpler analog with a piperidine ring and a benzyl group.

    Ethyl carbamate: A related compound with a simpler structure.

Uniqueness

(S)-Benzyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(ethyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate

InChI

InChI=1S/C19H29N3O3/c1-3-21(19(24)25-14-17-7-5-4-6-8-17)13-16-9-11-22(12-10-16)18(23)15(2)20/h4-8,15-16H,3,9-14,20H2,1-2H3

InChI Key

ADTUBXKEEPWEGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCN(CC1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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